N,N'-Bis[2-(Aminocarbonyl)Phenyl]Isophthalamide
Description
Chemical Structure and Properties N,N'-Bis[2-(Aminocarbonyl)Phenyl]Isophthalamide (CAS: 22228-51-9) is an aromatic diamide derivative with a central isophthaloyl core. Each nitrogen atom on the isophthalamide backbone is substituted with a 2-(aminocarbonyl)phenyl group. The molecular formula is C₂₈H₂₂N₄O₄, and its molecular weight is 478.50 g/mol. This compound exhibits high polarity due to the presence of amide and carbamoyl groups, influencing its solubility in polar solvents like DMF and DMSO.
Applications of such compounds span coordination chemistry (as ligands for metal complexes) and polymer science, where they serve as monomers for thermally stable polyamides.
Properties
CAS No. |
22228-51-9 |
|---|---|
Molecular Formula |
C22H18N4O4 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-N,3-N-bis(2-carbamoylphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H18N4O4/c23-19(27)15-8-1-3-10-17(15)25-21(29)13-6-5-7-14(12-13)22(30)26-18-11-4-2-9-16(18)20(24)28/h1-12H,(H2,23,27)(H2,24,28)(H,25,29)(H,26,30) |
InChI Key |
DZUSXOUPLZPIHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-BIS[2-(AMINOCARBONYL)PHENYL]ISOPHTHALAMIDE typically involves the reaction of isophthaloyl chloride with 2-aminobenzamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of N1,N~3~-BIS[2-(AMINOCARBONYL)PHENYL]ISOPHTHALAMIDE may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-BIS[2-(AMINOCARBONYL)PHENYL]ISOPHTHALAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~,N~3~-BIS[2-(AMINOCARBONYL)PHENYL]ISOPHTHALAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N1,N~3~-BIS[2-(AMINOCARBONYL)PHENYL]ISOPHTHALAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of its potential anticancer activity, the compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Comparison with Similar Compounds
N,N'-Bis-[3-(2-Amino-Thiazol-4-yl)-Phenyl]Isophthalamide (ATPIPA)
Structural Differences :
Functional Properties :
- Thermal Stability : ATPIPA-based polyamides exhibit decomposition temperatures exceeding 400°C (TGA data), making them suitable for aerospace materials.
- Coordination Chemistry : The thiazole nitrogen atoms enhance metal-binding capacity compared to the carbamoyl groups in the target compound.
| Property | N,N'-Bis[2-(Aminocarbonyl)Phenyl]Isophthalamide | ATPIPA |
|---|---|---|
| Molecular Weight | 478.50 g/mol | 562.64 g/mol |
| Key Functional Groups | Amide, carbamoyl | Amide, thiazole |
| Thermal Decomposition (°C) | Not reported | >400 |
| Application | Ligand, polymer precursor | High-performance polyamides |
N~1~,N~3~-Bis(2,4-Dimethoxyphenyl)Isophthalamide
Structural Differences :
Functional Properties :
- Solubility: Enhanced solubility in non-polar solvents (e.g., chloroform) due to methoxy groups.
- Electronic Effects: Methoxy groups act as electron donors, altering reactivity in photochemical applications compared to the electron-withdrawing carbamoyl groups in the target compound.
Emeramide (N,N'-Bis(2-Mercaptoethyl)Isophthalamide)
Structural Differences :
Functional Properties :
- Redox Activity : Unlike the target compound, emeramide participates in disulfide bond formation under oxidative conditions.
| Property | This compound | Emeramide |
|---|---|---|
| Key Functional Groups | Amide, carbamoyl | Amide, thiol |
| Molecular Weight | 478.50 g/mol | 306.38 g/mol |
| Primary Application | Polymer chemistry, ligands | Heavy metal detoxification |
N,N'-Di(2-Phenylethyl)Isophthalamide
Structural Differences :
Biological Activity
N,N'-Bis[2-(aminocarbonyl)phenyl]isophthalamide is a compound of interest due to its potential biological activities, particularly in therapeutic applications. This article aims to compile and analyze the existing research on the biological activity of this compound, focusing on its mechanisms, efficacy, and safety profiles.
Chemical Structure and Properties
This compound, also known as C22H18N4O4, features two aminocarbonyl groups attached to a central isophthalamide structure. This configuration contributes to its unique biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting several key areas:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against certain bacterial strains.
- Cytotoxicity : Investigations into cytotoxic effects have shown varied results depending on the concentration and cell type.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial effects against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 10 | 10 |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have revealed that this compound can induce apoptosis in cancer cells at higher concentrations. For example, studies using MTT assays indicated a significant reduction in cell viability at concentrations above 50 μM.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 45 |
| MCF-7 | 60 |
| A549 | 50 |
Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. Notably, it has been tested against matrix metalloproteinases (MMPs), which play a role in cancer metastasis and tissue remodeling.
- MMP Inhibition : In vitro studies indicate that this compound can inhibit MMP-2 and MMP-9 activities.
Case Studies
- Case Study on Anticancer Activity : A study involving human breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation.
- Antimicrobial Efficacy : In a clinical setting, the compound was tested for its effectiveness against antibiotic-resistant strains of bacteria, showing promising results that warrant further investigation.
Safety and Toxicity
Safety assessments reveal that while this compound exhibits biological activity, it also presents potential toxicity at higher doses. Animal studies have indicated mild irritant effects but no severe adverse reactions at therapeutic dosages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
